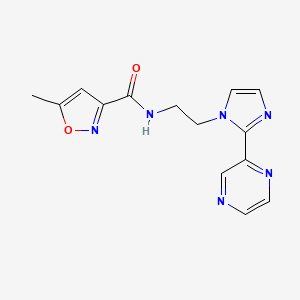![molecular formula C10H8F3NO2 B2479463 N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide CAS No. 2361655-97-0](/img/structure/B2479463.png)
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide, commonly known as DF-MPFO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of biology and medicine. DF-MPFO is a small molecule inhibitor that selectively targets the protein HIF-1α, which is involved in the regulation of cellular responses to hypoxia.
Wirkmechanismus
DF-MPFO selectively inhibits the activity of HIF-1α, which is a transcription factor that plays a crucial role in the cellular response to hypoxia. Under normal oxygen conditions, HIF-1α is degraded by the proteasome. However, under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the expression of various genes involved in angiogenesis, glucose metabolism, and cell survival. DF-MPFO binds to the hydrophobic pocket of HIF-1α and prevents its interaction with coactivators, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
DF-MPFO has been shown to have various biochemical and physiological effects in different cell types and animal models. DF-MPFO has been shown to inhibit the expression of various genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). DF-MPFO has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, DF-MPFO has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPFO has several advantages for lab experiments, including its high selectivity and potency for HIF-1α inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, DF-MPFO also has some limitations, including its complex synthesis method, its poor solubility in water, and its potential off-target effects on other proteins.
Zukünftige Richtungen
DF-MPFO has several potential future directions for scientific research. One area of research is the development of more efficient and cost-effective methods for the synthesis of DF-MPFO. Another area of research is the optimization of DF-MPFO for its use in clinical trials for various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential off-target effects of DF-MPFO on other proteins and to identify potential drug-drug interactions. Finally, the development of novel derivatives of DF-MPFO with improved pharmacokinetic properties and selectivity for HIF-1α may provide new opportunities for the treatment of various diseases.
Synthesemethoden
DF-MPFO can be synthesized through a multistep process involving the reaction of difluoromethoxyphenylacetonitrile with various reagents such as sodium hydride, diethyl malonate, and acetic anhydride. The final product is obtained through the reaction of the intermediate compound with prop-2-enamide. The synthesis of DF-MPFO is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
DF-MPFO has been extensively studied for its potential applications in various areas of biology and medicine. The selective inhibition of HIF-1α by DF-MPFO has been shown to have anticancer effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. DF-MPFO has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DF-MPFO has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)-5-fluorophenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-3-6(11)4-8(5-7)16-10(12)13/h2-5,10H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMSAQVMOSDRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

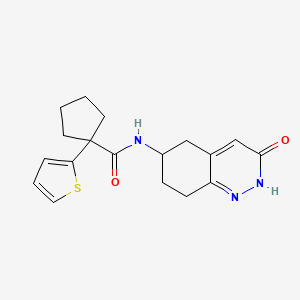
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)
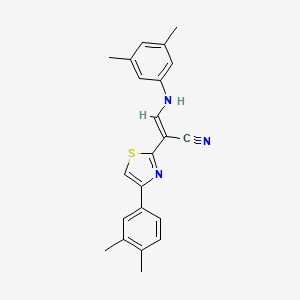
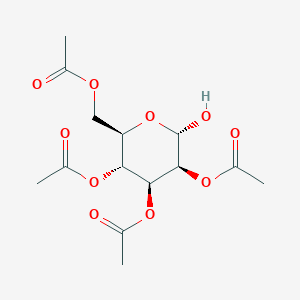
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)
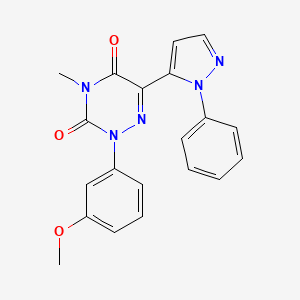
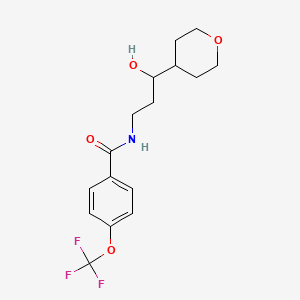
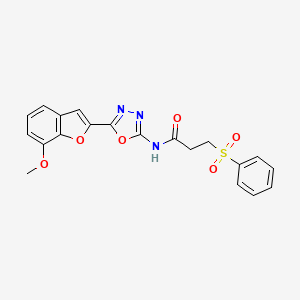
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2479394.png)
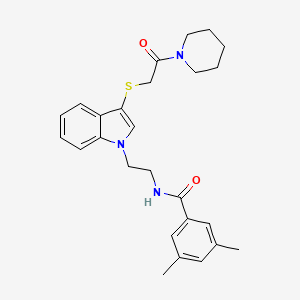
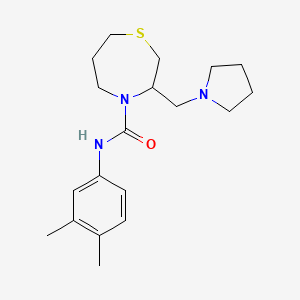
![2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol](/img/structure/B2479399.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2479400.png)
